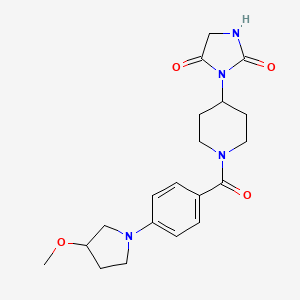

3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-28-17-8-11-23(13-17)15-4-2-14(3-5-15)19(26)22-9-6-16(7-10-22)24-18(25)12-21-20(24)27/h2-5,16-17H,6-13H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQXQQMOADBAHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)CNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the pyrrolidine ring: This can be achieved through the reaction of appropriate amines with aldehydes or ketones under reductive amination conditions.

Formation of the piperidine ring: This involves cyclization reactions, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Coupling reactions: The pyrrolidine and piperidine intermediates are coupled using benzoyl chloride derivatives under basic conditions.

Formation of the imidazolidine-2,4-dione moiety: This step involves the reaction of the coupled intermediate with urea derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can occur at the carbonyl groups using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, under anhydrous conditions.

Substitution: HNO3, Br2, under controlled temperature and solvent conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperidine and pyrrolidine rings are known to interact with various enzymes and receptors, potentially modulating their activity. The imidazolidine-2,4-dione moiety may contribute to the compound’s ability to form stable complexes with metal ions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the imidazolidinedione core, piperidine substituents, or aryl-linked functional groups. Below is a detailed comparison using available data from literature and compound databases:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Core Heterocycle :

- The target compound’s imidazolidine-2,4-dione core is associated with anticonvulsant and GABAergic activity, whereas BK63738’s pyrido[2,3-d]pyrimidine-2,4-dione core is linked to kinase inhibition .

Substituent Effects :

- The 3-methoxypyrrolidin-1-yl group in the target compound likely improves water solubility compared to the trifluoroethyl group in ’s analog, which prioritizes lipophilicity for blood-brain barrier penetration .

- The benzenesulfonyl group in BK63954 enhances metabolic stability via electron-withdrawing effects, contrasting with the target compound’s benzoyl group, which may offer flexibility in binding interactions .

Biological Implications: Fluorine substitution in BK63954 and the pyridine ring in ’s compound are common strategies to optimize pharmacokinetics and target selectivity.

Research Findings and Limitations

- Synthetic Routes : While highlights nucleophilic aromatic substitution (SNAr) for imidazole-bipyridine derivatives, the target compound’s synthesis likely involves amide coupling or palladium-catalyzed reactions for pyrrolidine functionalization .

- Data Gaps : Direct biological data (e.g., IC₅₀ values, receptor binding assays) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred structure-activity relationships (SAR).

Biological Activity

The compound 3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Core Structure : Imidazolidine-2,4-dione

- Substituents :

- A piperidine ring connected to a benzoyl group.

- A methoxypyrrolidine moiety contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Notably, it has been shown to act as an inhibitor of certain enzymes involved in signaling pathways related to cancer and inflammation.

- Farnesyltransferase Inhibition : Similar compounds have demonstrated potent inhibition of farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cell signaling. This inhibition can lead to reduced cell proliferation in cancer cells .

- Monoacylglycerol Lipase (MAGL) Inhibition : Research indicates that derivatives of this compound may also inhibit MAGL, an enzyme involved in endocannabinoid metabolism, which suggests potential applications in pain management and neuroprotection .

Antitumor Activity

Recent studies have highlighted the antitumor properties of related compounds. For instance, analogs have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity at low concentrations. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine and imidazolidine rings can enhance biological efficacy .

Study 1: In Vitro Anticancer Activity

A study investigated the effects of this compound on H-Ras transformed Rat-1 cells. The results indicated that at a concentration of 1.25 µM, the compound produced an 85% phenotypic reversion of transformed cells, demonstrating its potential as an anticancer agent.

Study 2: In Vivo Efficacy

In vivo studies using murine models have shown that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was primarily attributed to apoptosis induction and cell cycle arrest .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.